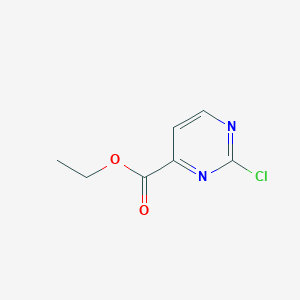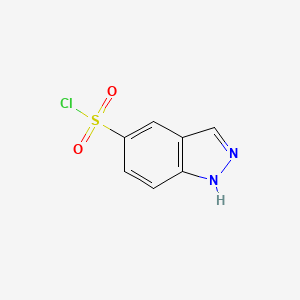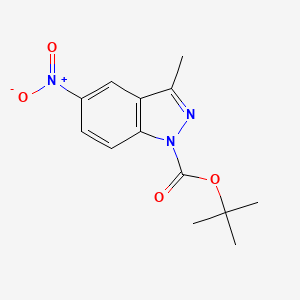
(3-Chlorothiophen-2-yl)methanamine
Übersicht
Beschreibung
“(3-Chlorothiophen-2-yl)methanamine” is a synthetic compound with the CAS Number: 214759-25-8 . It has a molecular weight of 147.63 and its IUPAC name is (3-chloro-2-thienyl)methanamine .
Molecular Structure Analysis
The InChI code for “(3-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
“(3-Chlorothiophen-2-yl)methanamine” is a liquid at room temperature . It has a boiling point of 219.5±25.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Photocytotoxic Properties in Iron(III) Complexes :
- Iron(III) complexes involving methanamine derivatives have demonstrated significant photocytotoxicity properties under red light exposure, indicating their potential in cancer treatment through apoptosis and generation of reactive oxygen species (Basu et al., 2014).
Synthesis and Characterization of Novel Compounds :
- Various methanamine compounds have been successfully synthesized and characterized spectroscopically, suggesting their relevance in chemical research and potential applications in material science (Shimoga et al., 2018).
Potential Anticonvulsant Agents :
- Novel Schiff bases of methanamine derivatives have been synthesized and exhibited anticonvulsant activity, implying their possible use in developing new treatments for seizures (Pandey & Srivastava, 2011).
Catalytic Applications in Chemical Reactions :
- Methanamine derivatives have been used to synthesize unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications, potentially valuable in industrial and synthetic chemistry (Roffe et al., 2016).
Novel Derivatives as Serotonin Receptor-Biased Agonists :
- Novel derivatives of methanamine have shown promise as "biased agonists" of serotonin receptors, indicating potential therapeutic uses in treating depression or other neuropsychiatric disorders (Sniecikowska et al., 2019).
Efficient Transfer Hydrogenation Reactions :
- Quinazoline-based ruthenium complexes involving methanamine have shown high efficiency in transfer hydrogenation reactions, suggesting their utility in chemical synthesis processes (Karabuğa et al., 2015).
Enhanced Cellular Uptake and Photocytotoxicity in Iron(III) Complexes :
- Iron(III) complexes with methanamine derivatives have exhibited enhanced cellular uptake and remarkable photocytotoxicity, offering potential applications in targeted cancer therapy (Basu et al., 2015).
Antimicrobial Properties :
- Certain methanamine derivatives have been synthesized and shown to exhibit variable degrees of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
This compound is considered dangerous. It has the signal word “Danger” and is associated with the hazard statements H302+H312+H332, H314, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . The recommended precautionary statements are P280, which advises wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3-chlorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFGSSNIBZCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303267 | |
| Record name | 3-Chloro-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorothiophen-2-yl)methanamine | |
CAS RN |
214759-25-8 | |
| Record name | 3-Chloro-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214759-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorothiophen-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)


![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)







